Methyl 3,5-dichloro-2-sulfamoylbenzoate
Overview
Description
Methyl 3,5-dichloro-2-sulfamoylbenzoate is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.
Scientific Research Applications
Anticonvulsant Activity
Methyl 3,5-dichloro-2-sulfamoylbenzoate and related compounds have been studied for their potential anticonvulsant activities. Research indicates that electronic effects, in addition to steric factors, may significantly influence the anticonvulsant activity of alkyl o-sulfamoylbenzoates. This includes studies on various esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid, which have shown varying degrees of anticonvulsant activity in pharmacological testing on mice (Hamor & Reavlin, 1967), (Hamor & Farraj, 1965).
Reactivity and Potential for Herbicide Development
A study on the reactivity of methyl dichlorobenzoates, which are structurally similar to methyl 3,5-dichloro-2-sulfamoylbenzoate, with sulfur-centered nucleophiles revealed potential applications in the development of herbicides. These reactions, through the SRN1 mechanism in liquid ammonia, led to the formation of products with potential as less toxic herbicides (Uranga et al., 2012).
Structural and Chemical Analysis
Research has also focused on the structural and chemical analysis of compounds containing sulfamoylbenzoate. For instance, studies on the structure of 2-methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate revealed insights into intramolecular and intermolecular hydrogen bonding, forming specific ring motifs and contributing to the overall stability of the structure (Rafique et al., 2009).
Antiglaucoma Activity
Compounds related to methyl 3,5-dichloro-2-sulfamoylbenzoate have been synthesized and evaluated for their potential antiglaucoma activity. Studies on pyridin-2-ylmethanaminium 2,4-dichloro-5-sulfamoylbenzoate and a mixed-ligand Zn(II) complex showed promising results as inhibitors of human carbonic anhydrase isoenzymes, suggesting potential applications in the treatment of glaucoma (Yenikaya et al., 2010).
Neuroleptic Agents
The study of neuroleptic agents involving 3,5-disubstituted compounds related to methyl 3,5-dichloro-2-sulfamoylbenzoate has shown potential in the development of new psychiatric medications. These studies highlight the significance of certain substituents in enhancing the potency of such compounds (de Paulis et al., 1986).
properties
IUPAC Name |
methyl 3,5-dichloro-2-sulfamoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRNWKNXIFHGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloro-2-sulfamoylbenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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